molecular formula C19H19N5O2 B11480474 5-[(3-methoxyphenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

5-[(3-methoxyphenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

Cat. No.: B11480474
M. Wt: 349.4 g/mol
InChI Key: APXTVPLCANXYAP-UHFFFAOYSA-N
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Description

5-[(3-methoxyphenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound, which includes a triazole ring fused with a pyridine ring, makes it a promising candidate for various biological activities.

Preparation Methods

The synthesis of 5-[(3-methoxyphenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Fusion with the pyridine ring: The triazole ring is then fused with a pyridine ring through a series of condensation reactions.

    Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced via nucleophilic substitution reactions.

    Final modifications:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-[(3-methoxyphenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(3-methoxyphenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(3-methoxyphenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 5-[(3-methoxyphenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile include other triazolopyridine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and properties. Some examples of similar compounds are:

    1,2,4-Triazolo[3,4-b]pyridines: These compounds have a similar triazole-pyridine core but different substituents.

    1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a quinoxaline ring fused with the triazole ring.

    1,2,4-Triazolo[3,4-b]thiadiazines: These compounds have a thiadiazine ring fused with the triazole ring.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and properties.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

7-(3-methoxyanilino)-11,11-dimethyl-12-oxa-3,4,6-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraene-8-carbonitrile

InChI

InChI=1S/C19H19N5O2/c1-19(2)8-14-15(9-20)17(22-12-5-4-6-13(7-12)25-3)24-11-21-23-18(24)16(14)10-26-19/h4-7,11,22H,8,10H2,1-3H3

InChI Key

APXTVPLCANXYAP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C3=NN=CN3C(=C2C#N)NC4=CC(=CC=C4)OC)C

Origin of Product

United States

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